Scaffold-Enabled FGFR4 Selectivity: Derivative Compound 6O Shows 8-Fold Improvement Over BLU9931 Control
Although direct target-engagement data for the unsubstituted compound 14278-61-6 are not publicly available, the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold — a close structural relative of the target compound — has been validated as a privileged core for selective FGFR4 inhibitor design. In a 2022 study, compound 6O, a derivative based on the aminodimethylpyrimidinol scaffold, exhibited at least 8-fold greater FGFR4 selectivity compared to the clinical-stage control BLU9931, with strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line [1]. The target compound (6-amino-2,5-dimethyl-4-pyrimidinol) represents an unsubstituted progenitor of this scaffold class, providing the minimal pharmacophoric elements (amino, hydroxyl, and methyl groups in the 2,5,6-positions) required for further elaboration into selective FGFR4 inhibitors. In contrast, the commonly available 2,6-dimethyl-4-pyrimidinol lacks the 6-amino group entirely and cannot serve as a synthetic entry point to this inhibitor series.
| Evidence Dimension | FGFR4 selectivity ratio (FGFR4 vs FGFR1-3) for scaffold-derived inhibitor vs clinical control |
|---|---|
| Target Compound Data | Scaffold derivative compound 6O: ≥8-fold FGFR4 selectivity over FGFR1-3 |
| Comparator Or Baseline | BLU9931 (clinical FGFR4 inhibitor): baseline selectivity defined as 1.0-fold |
| Quantified Difference | ≥8-fold improvement in FGFR4 selectivity |
| Conditions | Kinase selectivity panel; Hep3B HCC cell line anti-proliferative assay; Hep3B-xenografted CAM tumour model |
Why This Matters
This class-level evidence demonstrates that the aminodimethylpyrimidinol scaffold — of which CAS 14278-61-6 is the foundational building block — enables FGFR4-selective inhibitor development; researchers requiring this scaffold for medicinal chemistry programs cannot substitute generic pyrimidinols.
- [1] Ghimire K., Awasthi B.P., Yadav K., Lee J., Kim H., Jeong B. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. J Enzyme Inhib Med Chem, 37(1), 844–856 (2022). View Source
